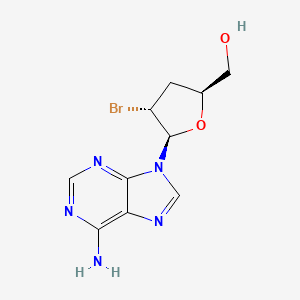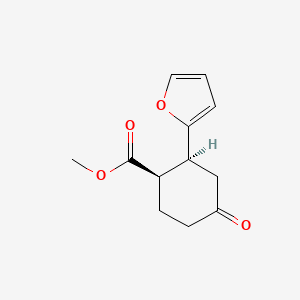
N-(2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide is a compound belonging to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF, which facilitates the formation of the dihydropyrimidinone core .
Industrial Production Methods
Industrial production of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which can have enhanced biological activities and improved pharmacological properties .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of functional materials, such as self-healing polymers and responsive materials
作用機序
The mechanism of action of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
類似化合物との比較
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide can be compared with other dihydropyrimidinones and related compounds:
Similar Compounds: Other dihydropyrimidinones, such as 2-ureido-4-methylpyrimidinone and its derivatives, share similar structural features and biological activities.
Uniqueness: The unique structural features of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide, such as the presence of the formamide group, contribute to its distinct chemical reactivity and biological properties
特性
CAS番号 |
106289-06-9 |
|---|---|
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
N-(2-methyl-6-oxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-7-2-5(8-3-10)6(11)9-4/h2-3H,1H3,(H,8,10)(H,7,9,11) |
InChIキー |
CQUCJMJEVXSHPA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=O)N1)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
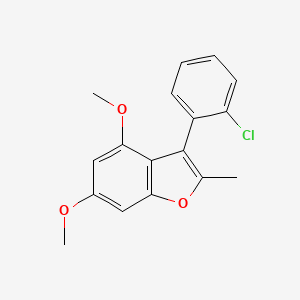
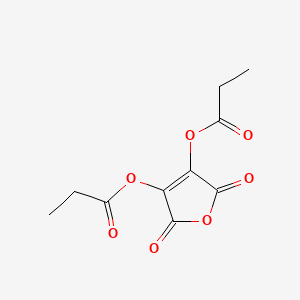

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
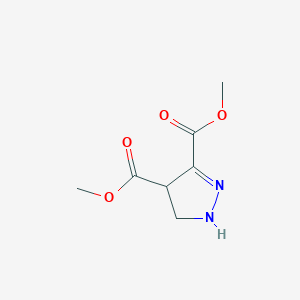
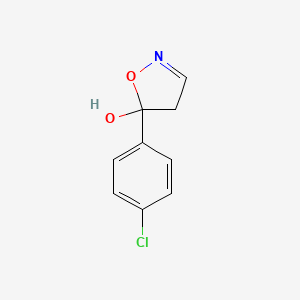
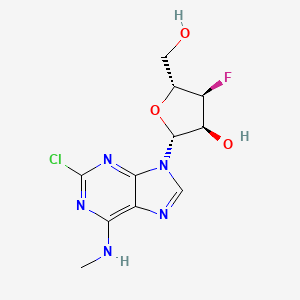
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
